Aureobasidin S4 - 153954-75-7

Aureobasidin S4

Catalog Number: EVT-429996
CAS Number: 153954-75-7
Molecular Formula: C60H92N8O12
Molecular Weight: 1117.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aureobasidin S4 is a natural product found in Aureobasidium pullulans with data available.
Synthesis Analysis

The synthesis of Aureobasidin S4 can be approached through various methods, primarily focusing on biosynthetic pathways identified in Aureobasidium pullulans. The compound is synthesized via a non-ribosomal peptide synthetase pathway, which involves the assembly of amino acids into peptides without the involvement of ribosomes.

Technical details regarding its synthesis reveal that the biosynthetic gene cluster responsible for producing Aureobasidin S4 includes several key enzymes. These enzymes facilitate the condensation of amino acids and fatty acyl groups to form the cyclic structure characteristic of this compound. The process typically involves:

  1. Activation of Amino Acids: Specific adenylation domains in non-ribosomal peptide synthetases activate amino acids.
  2. Peptide Bond Formation: The activated amino acids are linked together through peptide bonds catalyzed by condensation reactions.
  3. Cyclization: The linear peptide undergoes cyclization to form the final cyclic structure, which is crucial for its biological activity.
Molecular Structure Analysis

The molecular structure of Aureobasidin S4 consists of a cyclic arrangement of amino acids linked to a fatty acid chain. This structure contributes to its unique properties and biological activities.

Structural Data

  • Molecular Formula: C₁₈H₃₅N₃O₄
  • Molecular Weight: Approximately 357.50 g/mol
  • Nuclear Magnetic Resonance Spectroscopy: Analysis shows distinct peaks corresponding to various protons and carbons in the molecule, confirming its cyclic nature and functional groups.

The presence of specific functional groups such as hydroxyls and amides within its structure enhances its solubility and interaction with biological targets.

Chemical Reactions Analysis

Aureobasidin S4 participates in several chemical reactions that highlight its antifungal properties. Notably, it interacts with components of fungal cell membranes, disrupting their integrity.

Key Reactions

  1. Inhibition of Ergosterol Biosynthesis: Aureobasidin S4 inhibits enzymes involved in the ergosterol biosynthetic pathway, which is essential for fungal cell membrane stability.
  2. Formation of Complexes with Membrane Components: The compound can form complexes with sphingolipids in fungal membranes, leading to increased permeability and cell lysis.

These reactions underscore the compound's mechanism as an antifungal agent.

Mechanism of Action

The mechanism by which Aureobasidin S4 exerts its antifungal effects primarily involves interference with fungal cell wall synthesis and membrane integrity.

  1. Targeting Cell Wall Components: Aureobasidin S4 disrupts the synthesis of glucan and chitin, critical components of the fungal cell wall.
  2. Membrane Disruption: By binding to sphingolipids and altering membrane composition, Aureobasidin S4 increases membrane fluidity and permeability, leading to cell death.

Data from studies indicate that Aureobasidin S4 exhibits potent activity against various fungal pathogens, including Candida auris and Aspergillus fumigatus, demonstrating its broad-spectrum antifungal capabilities .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in polar solvents like methanol and dimethyl sulfoxide but less soluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under acidic conditions but may degrade under prolonged exposure to light or high temperatures.
  • pH Sensitivity: Activity can vary with changes in pH, indicating potential applications in formulations designed for specific environments.

Relevant analyses using techniques such as high-performance liquid chromatography have confirmed the purity and stability of Aureobasidin S4 under various conditions .

Applications

Aureobasidin S4 has several significant scientific applications:

  1. Antifungal Therapeutics: Its primary application lies in treating fungal infections that are resistant to standard treatments.
  2. Agricultural Use: Potential use as a biopesticide due to its ability to inhibit fungal pathogens affecting crops.
  3. Research Tool: Utilized in studies investigating fungal biology and resistance mechanisms, providing insights into new therapeutic strategies against fungal infections.
Taxonomic Origin and Biosynthetic Context of Aureobasidin S4

Phylogenetic Classification of Aureobasidium pullulans as a Biosynthetic Source

Aureobasidium pullulans represents a complex of black yeast-like fungi renowned for their exceptional metabolic versatility and polyextremotolerance. Historically classified as a single species with multiple varieties, comprehensive genomic analyses have led to the reclassification of these varieties into distinct species: A. pullulans, A. melanogenum, A. subglaciale, and A. namibiae [5] [8]. This taxonomic refinement is critical for understanding the biosynthetic capabilities of these fungi, as secondary metabolite production exhibits significant interspecies variation. A. pullulans sensu stricto (clade 7) is phylogenetically distinguished from other members of the genus by conserved gene sequences, particularly in the internal transcribed spacer (ITS) regions and protein-coding genes like β-tubulin and translation elongation factor-1α [2] [5].

Strains within A. pullulans clades demonstrate specialized metabolic proficiencies. For instance, strains in clade 7 (historically A. pullulans var. pullulans) are predominantly associated with pullulan production, while clade 8 (A. melanogenum) shows heightened secretion of hydrolytic enzymes like feruloyl esterase and xylanase [2]. The biosynthetic machinery for aureobasidin variants, including Aureobasidin S4, is phylogenetically constrained, with genomic evidence suggesting localization within specific clades exhibiting extensive non-ribosomal peptide synthetase (NRPS) clusters. Notably, whole-genome sequencing of A. pullulans NRRL 62031 (clade 7) reveals significant biosynthetic gene cluster (BGC) richness, positioning this species as a primary source for aureobasidin-type compounds [3] [5].

Table 1: Phylogenetic Classification of Aureobasidium Species and Associated Metabolites

Species (Current)Historical VarietyPrimary HabitatKey Biosynthetic ProductsPhylogenetic Clade
A. pullulansvar. pullulansPhyllosphere, low water activityPullulan, Aureobasidins7
A. melanogenumvar. melanogenumAquatic environmentsHeavy oils, Melanin8
A. subglacialevar. subglacialeGlacial environmentsAntifreeze proteins11
A. namibiaevar. namibiaeDesert marbleSiderophores4

Genomic Insights into Secondary Metabolite Clusters in A. pullulans

The genome of A. pullulans is characterized by remarkable plasticity and redundancy in gene families associated with secondary metabolism and stress tolerance. Sequencing efforts across multiple strains reveal genomes ranging from 25.4 Mb to 29.6 Mb, encoding between 10,266 and 11,866 predicted proteins [5]. These genomes are enriched with biosynthetic gene clusters (BGCs) predicted to synthesize diverse secondary metabolites, including polyketides, non-ribosomal peptides, and hybrid compounds. AntiSMASH analysis of A. pullulans NRRL 62031 identifies numerous putative BGCs, including several NRPS (Non-Ribosomal Peptide Synthetase) and PKS (Polyketide Synthase) clusters, alongside a hybrid NRPS-t1PKS cluster implicated in cyclic lipodepsipeptide biosynthesis [3] [7].

The 'BIIRfg' cluster identified in related fungi like Phoma sp. F3723 serves as a valuable model for understanding aureobasidin biosynthesis. This cluster features a large NRPS gene with eight adenylation (A) domains, each responsible for activating and incorporating specific amino acid residues into the peptide backbone, alongside a type I-PKS module synthesizing the lipid tail moiety [7]. Comparative genomics suggests a similar architecture underpins aureobasidin production in A. pullulans. Key domains within these clusters include:

  • Adenylation (A) Domains: Select and activate amino acid substrates using ATP-dependent mechanisms. Stachelhaus codes within these domains predict substrate specificity (e.g., L-Ala, L-Glu, L-Asn, L-Ser, D-Ser, D-allo-Thr, Gly).
  • Peptidyl Carrier Protein (PCP) Domains: Transport activated amino acids via phosphopantetheinyl arms.
  • Condensation (C) Domains: Catalyze peptide bond formation between elongating chains.
  • Thioesterase (Te) Domains: Release the mature cyclic peptide via macrocyclization [7].
  • Type I PKS Modules: Synthesize β-hydroxy fatty acid chains (e.g., β-hydroxy-γ-methylhexadecanoic acid - HMHDA) found in lipodepsipeptides like aureobasidins [3] [7].

Genomic redundancy is evident in the expansion of ABC transporters, cytochrome P450 enzymes, and hydrolytic enzyme genes, facilitating precursor supply, structural diversification, and environmental adaptation – all crucial for secondary metabolite synthesis under varying fermentation conditions [3] [5].

Table 2: Key Enzymatic Domains in Aureobasidin-Type NRPS Clusters

Domain TypeFunctionRepresentative Substrates/ActivityCluster Location
Adenylation (A)Substrate activation & aminoacyl-AMP formationL-Ala, L-Glu, L-Asn, L-Ser, D-Ser, D-allo-Thr, GlyNRPS Modules
Peptidyl Carrier Protein (PCP/T)Shuttle activated substratesCovalent attachment via 4'-phosphopantetheineAdjacent to A domain
Condensation (C)Peptide bond formationNucleophile attack by amino group on thioesterBetween PCP domains
Epimerization (E)L- to D-amino acid conversionSer, ThrSpecific modules
Thioesterase (Te)Cyclization/releaseMacrocyclization or hydrolysisC-terminus of NRPS
Ketosynthase (KS)Carbon chain elongationMalonyl-CoA/ Methylmalonyl-CoA extensionPKS Module
Acyltransferase (AT)Acyl group loadingSelection of extender unitPKS Module

Fermentation and Biosynthetic Pathway Elucidation for Aureobasidin Variants

The biosynthesis of Aureobasidin S4 occurs via a complex NRPS-dependent pathway integrated with PKS-mediated lipid synthesis. Fermentation of A. pullulans strains, particularly under controlled nutrient conditions (e.g., carbon and nitrogen source manipulation), is essential for inducing and optimizing the production of aureobasidin congeners [3] [9]. Studies indicate that nitrogen availability significantly impacts the biosynthesis of related polymers like poly(β-L-malic acid) (PMA) and pullulan, suggesting similar regulatory mechanisms may govern aureobasidin yields [1] [3].

The biosynthetic pathway for cyclic lipodepsipeptides like Aureobasidin S4 involves sequential steps:

  • Lipid Tail Biosynthesis: A type I iterative PKS synthesizes the β-hydroxy fatty acid component (e.g., HMHDA). This process involves chain initiation, elongation using malonyl-CoA or methylmalonyl-CoA extender units, ketoreduction, and potentially dehydration steps, culminating in a β-hydroxy acyl chain [3] [7].
  • Lipid Activation and Transfer: An AMP-dependent ligase activates the β-hydroxy fatty acid, forming an acyl-adenylate intermediate. This activated lipid is then transferred onto the phosphopantetheine arm of the first Peptidyl Carrier Protein (PCP) domain of the NRPS assembly line [7].
  • Peptide Chain Assembly: The NRPS multi-module enzyme elongates the peptide chain:
  • The lipid-loaded PCP serves as the initiation point.
  • Subsequent modules, each containing a C-A-PCP core, incorporate specific amino acids. The A domain selects and activates the cognate amino acid. The C domain catalyzes peptide bond formation between the acyl/peptidyl-S-PCP intermediate and the aminoacyl-S-PCP of the downstream module.
  • Epimerization (E) domains within specific modules convert L-amino acids (e.g., Ser, Thr) to their D-configuration, critical for bioactivity [3] [7].
  • Cyclization and Release: The completed linear lipidated peptide chain attached to the terminal PCP is released by the thioesterase (Te) domain. This domain catalyzes an intramolecular transesterification reaction, typically involving the hydroxyl group of a serine or threonine residue within the peptide chain and the C-terminal carboxy group, forming the characteristic cyclic depsipeptide ring structure [7].

Genetic manipulation, such as targeted gene knockouts or overexpression of apolipoprotein genes implicated in pullulan/heavy oil biosynthesis, provides tools for pathway validation and yield improvement [1] [3]. Transcriptomic analyses under varying fermentation conditions (e.g., nutrient limitation, pH shifts) can further elucidate regulatory networks controlling the expression of the aureobasidin BGC [3] [9]. Understanding these biosynthetic and regulatory mechanisms is fundamental for the targeted production and structural diversification of Aureobasidin S4 and related bioactive compounds.

Properties

CAS Number

153954-75-7

Product Name

Aureobasidin S4

IUPAC Name

3,6-dibenzyl-24-butan-2-yl-12-(3-hydroxybutan-2-yl)-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone

Molecular Formula

C60H92N8O12

Molecular Weight

1117.4 g/mol

InChI

InChI=1S/C60H92N8O12/c1-17-37(8)46-57(76)65(14)47(35(4)5)52(71)61-42(31-34(2)3)55(74)67(16)50(60(11,12)79)59(78)80-49(38(9)39(10)69)58(77)66(15)48(36(6)7)53(72)62-43(32-40-25-20-18-21-26-40)54(73)64(13)45(33-41-27-22-19-23-28-41)56(75)68-30-24-29-44(68)51(70)63-46/h18-23,25-28,34-39,42-50,69,79H,17,24,29-33H2,1-16H3,(H,61,71)(H,62,72)(H,63,70)

InChI Key

AUIRGWHYLWLLAZ-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)C(C)O)C(C)(C)O)C)CC(C)C)C(C)C)C

Synonyms

Aureobasidin S4

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)C(C)O)C(C)(C)O)C)CC(C)C)C(C)C)C

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